molecular formula C15H18Cl2O3 B1326212 Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate CAS No. 898778-02-4

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate

Cat. No.: B1326212
CAS No.: 898778-02-4
M. Wt: 317.2 g/mol
InChI Key: BEUTXVJYDKAJEZ-UHFFFAOYSA-N
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Description

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a heptanoate chain with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid.

    Reduction: Ethyl 7-(2,4-dichlorophenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 7-(2,4-dichlorophenyl)-7-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of a keto group.

    2,4-Dichlorophenylacetic acid: Contains the same phenyl group but with a different carbon chain.

Uniqueness

Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its ability to penetrate biological membranes. The presence of the 2,4-dichlorophenyl group also contributes to its reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUTXVJYDKAJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645748
Record name Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-02-4
Record name Ethyl 2,4-dichloro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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